6-Hydroxy-5-methylheptan-2-one

Catalog No.
S13913500
CAS No.
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-5-methylheptan-2-one

Product Name

6-Hydroxy-5-methylheptan-2-one

IUPAC Name

6-hydroxy-5-methylheptan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3

InChI Key

JTPMVCMMYOHLGD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)C(C)O

6-Hydroxy-5-methylheptan-2-one is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2. It features a hydroxy group attached to the sixth carbon atom of a heptane backbone, classifying it as a hydroxy ketone. The compound exhibits chirality, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:

Structure C8H16O2\text{Structure }\text{C}_8\text{H}_{16}\text{O}_2

This compound is of interest in various fields, including organic chemistry and biochemistry, due to its functional groups that allow for diverse reactivity and applications.

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to form an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the creation of various derivatives with modified properties.

The synthesis of 6-Hydroxy-5-methylheptan-2-one can be achieved through several methods:

  • Aldol Condensation: This involves the reaction of isovaleraldehyde with acetone in the presence of a base, forming an intermediate which is then hydrogenated.
  • Hydrogenation: The aldol product can undergo hydrogenation to yield 6-Hydroxy-5-methylheptan-2-one under specific conditions (temperature and pressure control).

Industrial production typically utilizes these methods on a larger scale, focusing on optimizing reaction conditions for higher yields and purity.

6-Hydroxy-5-methylheptan-2-one has various applications across different domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Flavoring Agents: The compound is utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.
  • Biochemical Research: It is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving 6-Hydroxy-5-methylheptan-2-one focus on its potential effects on biological systems. Initial investigations indicate that it may interact with specific receptors or metabolic enzymes, influencing lipid metabolism. Further research is necessary to fully understand these interactions and their implications for health and disease management.

Several compounds share structural similarities with 6-Hydroxy-5-methylheptan-2-one. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Methylheptan-2-oneKetone with a straight-chain structureLacks hydroxyl group; less reactive in certain reactions
6-Hydroxy-6-methylheptan-2-olAdditional hydroxyl groupMore reactive in oxidation reactions
3-Hydroxyheptan-2-oneHydroxy group at position 3Different stereochemistry; varying reactivity
4-Methylpentan-2-oneMethyl-substituted ketoneUsed as a solvent; less sterically hindered

The uniqueness of 6-Hydroxy-5-methylheptan-2-one lies in its specific stereochemistry and the presence of both hydroxyl and ketone functional groups. This dual functionality allows it to participate in a wide range of

Aldol Condensation Approaches in Industrial-Scale Production

The aldol condensation reaction serves as a cornerstone for synthesizing 6-Hydroxy-5-methylheptan-2-one, particularly in industrial settings. This method leverages the base-catalyzed coupling of isovaleraldehyde and acetone to form a β-hydroxy ketone intermediate, which undergoes subsequent dehydration and hydrogenation. In large-scale operations, sodium hydroxide or potassium hydroxide are employed as homogeneous catalysts, facilitating the nucleophilic addition of the enolate ion to the carbonyl group of acetone.

Industrial protocols prioritize continuous-flow reactors to enhance reaction efficiency and scalability. For example, a typical setup involves maintaining temperatures between 40–60°C to balance reaction kinetics and product stability. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) improves substrate solubility and minimizes side reactions, such as self-condensation of aldehydes. Post-condensation, the crude product is purified via fractional distillation under reduced pressure, achieving purities exceeding 95%.

A critical challenge in scaling aldol condensation lies in managing exothermicity. Modern plants address this by integrating heat-exchange systems and automated feed-rate controls, ensuring consistent product quality. Furthermore, the recovery and recycling of base catalysts through neutralization and filtration steps reduce operational costs, aligning with industrial sustainability goals.

Catalytic Hydrogenation Strategies for Dehydration Optimization

Following aldol condensation, the β-hydroxy ketone intermediate undergoes catalytic hydrogenation to yield 6-Hydroxy-5-methylheptan-2-one. This step simultaneously reduces the carbonyl group and eliminates water, necessitating precise control over reaction conditions. Heterogeneous catalysts, such as palladium on activated carbon (Pd/C), are widely used due to their high activity and ease of separation.

Hydrogenation typically occurs at 80–120°C under hydrogen pressures of 3–10 bar. The choice of solvent profoundly impacts reaction efficiency; for instance, ethanol or tetrahydrofuran (THF) enhances hydrogen solubility and substrate-catalyst interactions. Kinetic studies reveal that dehydration is rate-limiting, with optimal conversion achieved at water concentrations below 2% (v/v). To mitigate catalyst poisoning, pre-treatment steps like acid washing are employed to remove sulfur impurities from the substrate stream.

Recent advances focus on bimetallic catalysts (e.g., Pd-Ni/C) that exhibit superior selectivity for secondary alcohols. These systems reduce over-hydrogenation byproducts, improving overall yields to 85–92%. Additionally, fixed-bed reactor configurations enable continuous hydrogenation, minimizing downtime associated with catalyst regeneration.

Stereochemical Control in Enantioselective Synthesis

The (5S,6R) stereochemistry of 6-Hydroxy-5-methylheptan-2-one demands enantioselective synthetic routes. Organocatalytic aldol reactions using L-proline derivatives have emerged as a robust strategy for stereochemical control. For example, L-Pro-L-Pro-L-Asp-NH₂ achieves enantiomeric excess (ee) values of 80–94% by inducing a well-defined transition state through hydrogen-bonding interactions.

Table 1: Enantioselective Catalysts for Aldol Condensation

Catalystee (%)Reaction Time (h)
L-Proline70–8024–48
L-Pro-L-Pro-L-Asp-NH₂92–944–6
Cinchona alkaloid 1189224–72

Solvent polarity also influences stereochemical outcomes. Polar solvents like DMSO stabilize enolate intermediates, favoring the formation of the (5S,6R) diastereomer. Conversely, nonpolar solvents promote epimerization, necessitating rapid product isolation to preserve enantiopurity. Dynamic kinetic resolution strategies, where reversible enolate formation is coupled with selective crystallization, further enhance stereochemical fidelity.

Comparative Analysis of Homogeneous vs Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalysts hinges on scalability, cost, and ease of recovery.

Table 2: Homogeneous vs Heterogeneous Catalysts

ParameterHomogeneous (NaOH)Heterogeneous (Pd/C)
ActivityHigh (TOF > 500 h⁻¹)Moderate (TOF ~ 200 h⁻¹)
SeparationDifficult (neutralization)Simple (filtration)
Reusability≤3 cycles≥10 cycles
Cost EfficiencyLow (waste generation)High (recyclable)

Homogeneous bases like NaOH excel in aldol condensation due to their high turnover frequencies (TOF) and ability to operate under mild conditions. However, their corrosive nature and the need for post-reaction neutralization increase operational complexity. In contrast, heterogeneous Pd/C catalysts simplify hydrogenation workflows but require higher hydrogen pressures to compensate for diffusion limitations. Hybrid systems, where homogeneous organocatalysts are immobilized on mesoporous supports, represent a promising avenue for merging the advantages of both paradigms.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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